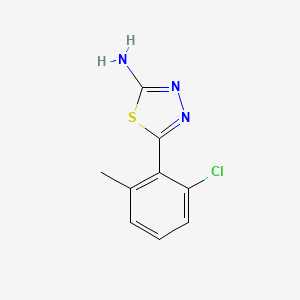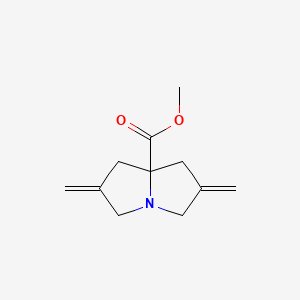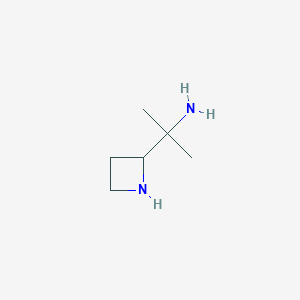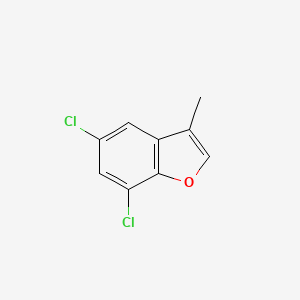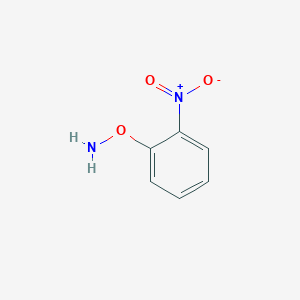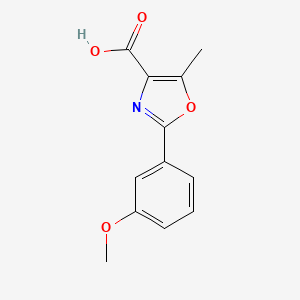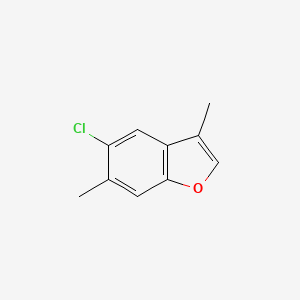
5-Chloro-3,6-dimethylbenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3,6-dimethylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,6-dimethylbenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts . This method is favored due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from readily available raw materials. The process may include chlorination, methylation, and cyclization reactions, followed by purification steps to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-3,6-dimethylbenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups onto the benzofuran ring .
Aplicaciones Científicas De Investigación
5-Chloro-3,6-dimethylbenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3,6-dimethylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Benzofuran: The parent compound of the benzofuran family, known for its diverse biological activities.
3,6-Dimethylbenzofuran: A similar compound without the chlorine substituent, which may have different chemical and biological properties.
5-Chlorobenzofuran: A similar compound without the methyl substituents, which may also have different properties.
Uniqueness: 5-Chloro-3,6-dimethylbenzofuran is unique due to the presence of both chlorine and methyl substituents on the benzofuran ring.
Propiedades
Fórmula molecular |
C10H9ClO |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
5-chloro-3,6-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9ClO/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5H,1-2H3 |
Clave InChI |
LARYJSDQUOGRPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Cl)C(=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole](/img/structure/B13698515.png)


![4-Cyclopropylbenzo[d][1,3]dioxole](/img/structure/B13698520.png)

![3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile](/img/structure/B13698525.png)
![D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-](/img/structure/B13698531.png)
